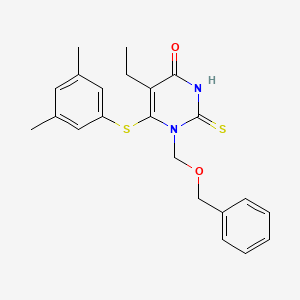
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nitration, reduction, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanenitrile derivatives with different substituents.
- Compounds with similar functional groups such as hydroxyl, methoxy, and phenylthio groups.
Uniqueness
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
906563-38-0 |
|---|---|
Molekularformel |
C24H19NO5S |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H19NO5S/c1-30-22-11-15(10-18(24(22)29)14-31-19-5-3-2-4-6-19)9-17(13-25)23(28)16-7-8-20(26)21(27)12-16/h2-12,26-27,29H,14H2,1H3/b17-9+ |
InChI-Schlüssel |
SUKRWMBULOFGIW-RQZCQDPDSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)








![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
